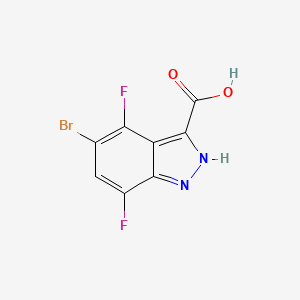

5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

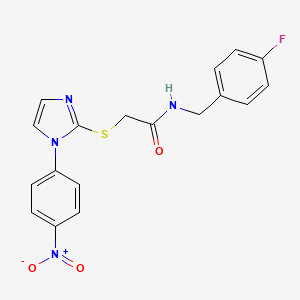

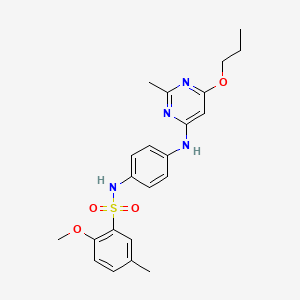

5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C8H3BrF2N2O2 . It is mainly used as a raw material in chemical synthesis for the preparation of other compounds .

Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It contains two fluorine atoms, one bromine atom, and a carboxylic acid group.Scientific Research Applications

Synthesis and Structural Characterization

5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid has been used as a precursor in the synthesis of complex compounds. For instance, Anuradha et al. (2014) synthesized 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester, which was characterized by various spectroscopic methods and X-ray diffraction studies (Anuradha et al., 2014). Similarly, Gogireddy et al. (2014) reported the synthesis of a new series of 1H-pyridin-4-yl-3,5-disubstituted indazoles, utilizing 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide (Gogireddy et al., 2014).

Antifungal Activity

The compound has been incorporated in the design of molecules with antifungal properties. Du et al. (2015) synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which included N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, demonstrating significant antifungal activity (Du et al., 2015).

Applications in Organometallic Chemistry

In organometallic chemistry, Chen et al. (2014) utilized 5-bromopyrimidine-2-carboxylic acid, related to this compound, in the construction of bimetallic complexes involving IrIII and LnIII centers. These complexes demonstrated efficient energy transfer, which is crucial for applications in materials science (Chen et al., 2014).

Cross-Coupling Reactions

Witulski et al. (2005) investigated 5-bromo-3-iodoindazoles, chemically related to this compound, in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of new functionalized indoles and indazoles, which have potential applications in pharmaceuticals (Witulski et al., 2005).

Mechanism of Action

Target of Action

Indazole derivatives, which include this compound, have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and are often targeted in the treatment of diseases such as cancer .

Mode of Action

Indazole derivatives are known to interact with their targets (such as the aforementioned kinases) and modulate their activity . This modulation can result in changes to cell cycle regulation, potentially leading to the inhibition of disease progression .

Biochemical Pathways

These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities can vary widely, depending on the specific derivative and its targets .

Pharmacokinetics

The compound’s predicted boiling point is 4844±400 °C, and its predicted density is 2095±006 g/cm3

Result of Action

Given the known activities of indazole derivatives, it is possible that this compound could have a range of effects, including antiviral, anti-inflammatory, and anticancer activities, among others .

Biochemical Analysis

Biochemical Properties

Indole derivatives, a class of compounds to which it belongs, are known to play a significant role in cell biology .

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

5-bromo-4,7-difluoro-2H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF2N2O2/c9-2-1-3(10)6-4(5(2)11)7(8(14)15)13-12-6/h1H,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTVZACLCZWECD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NNC(=C2C(=C1Br)F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(3-aminopropyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B2422982.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2422984.png)

![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2422996.png)

![3-[(2-chlorophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2422999.png)